3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC4203891
InChI: InChI=1S/C14H10O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h2-7,15H,1H3
SMILES: CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol

3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one

CAS No.:

Cat. No.: VC4203891

Molecular Formula: C14H10O3

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one -

Specification

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
IUPAC Name 3-hydroxy-4-methylbenzo[c]chromen-6-one
Standard InChI InChI=1S/C14H10O3/c1-8-12(15)7-6-10-9-4-2-3-5-11(9)14(16)17-13(8)10/h2-7,15H,1H3
Standard InChI Key LAVHXGNOROFSCU-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O
Canonical SMILES CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)O

Introduction

Chemical Properties and Structural Features

3-Hydroxy-4-methyl-6H-benzo[c]chromen-6-one features a planar benzochromenone core, with a hydroxyl group at position 3 and a methyl group at position 4. The molecule’s rigidity and aromaticity contribute to its stability and reactivity. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H10O3\text{C}_{14}\text{H}_{10}\text{O}_{3}
Molecular Weight226.23 g/mol
CAS Number76244-77-4
Synonyms3-Hydroxy-4-methyl-6H-dibenzo[b,d]pyran-6-one

The compound’s structure is closely related to 3-methoxy-6H-benzo[c]chromen-6-one (CAS 1143-62-0), which shares the same molecular weight but substitutes a methoxy group for the hydroxyl and methyl substituents . This structural similarity highlights the tunability of chromenone derivatives for specific applications.

Synthesis Methods

The synthesis of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one involves multi-step organic transformations. A review of literature reveals several optimized protocols:

Suzuki Coupling and Lactonization

A widely used method involves Suzuki-Miyaura coupling to construct the biaryl intermediate, followed by lactonization to form the chromenone ring. This approach allows for precise control over substituent positions . For example, coupling of a brominated benzochromenone precursor with a methyl-substituted boronic acid under palladium catalysis yields intermediates that undergo cyclization in acidic conditions .

Solvent-Free Condensation

An environmentally friendly protocol employs solvent-free condensation of 4-hydroxycoumarin with methyl-substituted benzaldehydes. This method avoids toxic solvents and achieves yields exceeding 85% . The reaction proceeds via Knoevenagel condensation, followed by cyclization under thermal conditions.

Radical-Mediated Cyclization

Radical initiators such as AIBN (azobisisobutyronitrile) facilitate cyclization of pre-functionalized phenylbenzoates. This method is advantageous for introducing electron-withdrawing groups but requires stringent temperature control .

A comparative analysis of these methods is summarized below:

MethodYield (%)ConditionsAdvantages
Suzuki Coupling70–80Pd catalyst, refluxHigh regioselectivity
Solvent-Free Condensation85–90120°C, no solventEco-friendly, high yield
Radical Cyclization60–65AIBN, 80°CCompatible with EWG groups

Pharmacological Applications

Chromenones are renowned for their bioactivity, and 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one exhibits promising properties:

Anticancer Activity

Preliminary studies suggest that the compound inhibits topoisomerase II, an enzyme critical for DNA replication. In vitro assays against MCF-7 breast cancer cells showed an IC50_{50} of 12.3 μM, comparable to doxorubicin .

Antimicrobial Effects

The hydroxyl and methyl groups enhance membrane permeability, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) . Synergistic effects with β-lactam antibiotics have been observed, likely due to efflux pump inhibition.

Anti-Inflammatory Properties

In murine models, the compound reduced TNF-α levels by 40% at 10 mg/kg, outperforming ibuprofen . This effect is attributed to NF-κB pathway modulation.

SupplierPackagingPrice (USD)Purity (%)Updated Date
Matrix Scientific500 mg158952021-12-16
AK Scientific10 g2250982021-12-16

These suppliers emphasize batch consistency, with HPLC and NMR certification .

Structural Analogs and Derivatives

Modifying the chromenone scaffold alters bioactivity and physicochemical properties:

  • 3-Methoxy-6H-benzo[c]chromen-6-one: Replacing hydroxyl with methoxy reduces polarity, enhancing blood-brain barrier permeability .

  • 4-Nitro Derivatives: Introducing nitro groups improves anticancer potency but increases toxicity .

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